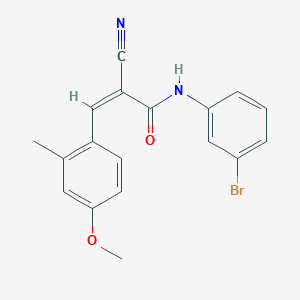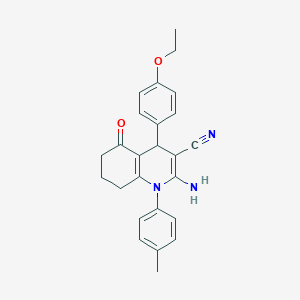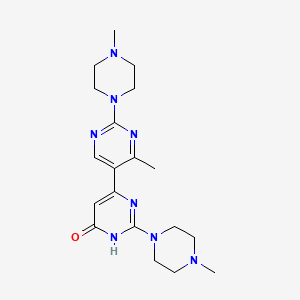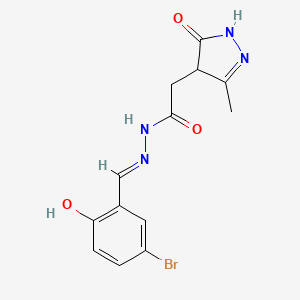![molecular formula C25H27BrN2O2 B6000830 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. BIBP 3226 has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular diseases.
作用機序
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 acts as a selective antagonist of the NPY Y1 receptor. It binds to the receptor and prevents the binding of NPY, which normally activates the receptor. By inhibiting the effects of NPY, this compound 3226 reduces appetite, anxiety, and vasoconstriction.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce food intake and body weight, increase locomotor activity, and decrease anxiety-like behavior. Additionally, this compound 3226 has been shown to have vasodilatory effects, reducing blood pressure and increasing blood flow to the heart and other organs.
実験室実験の利点と制限
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has several advantages for use in lab experiments. It is a highly selective antagonist of the NPY Y1 receptor, which allows for precise manipulation of the receptor's activity. Additionally, this compound 3226 has been extensively studied and its effects are well-characterized. However, this compound 3226 also has some limitations. It is relatively expensive and may not be readily available in all labs. Additionally, its effects may be species-specific, meaning that results obtained in one animal model may not be directly applicable to humans.
将来の方向性
There are several potential future directions for research on 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226. One area of interest is the development of more selective and potent antagonists of the NPY Y1 receptor. Additionally, further studies are needed to determine the long-term effects of this compound 3226 on appetite, body weight, and cardiovascular function. Finally, there is potential for the development of combination therapies that target both the NPY Y1 receptor and other signaling pathways involved in appetite regulation and cardiovascular function.
合成法
The synthesis of 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 involves several steps, including the preparation of the quinoline ring, the introduction of the ethoxyphenyl group, and the addition of the piperidine carbonyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
科学的研究の応用
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of NPY, a peptide that is involved in the regulation of appetite, energy metabolism, and stress response. In animal studies, this compound 3226 has been found to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. Additionally, this compound 3226 has been shown to have anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders. Finally, this compound 3226 has been shown to have vasodilatory effects, suggesting that it may be useful in the treatment of cardiovascular diseases.
特性
IUPAC Name |
[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCKWLYKHSTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6000753.png)
![N-[(1Z)-(dimethylamino)methylene]-2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B6000754.png)


![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6000787.png)
![7-(cyclopropylmethyl)-2-[3-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6000794.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)

![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)

